Home > Products > Screening Compounds P139262 > 1-Methyl-1,9-diazaspiro[5.5]undecane
1-Methyl-1,9-diazaspiro[5.5]undecane - 1158750-04-9

1-Methyl-1,9-diazaspiro[5.5]undecane

Catalog Number: EVT-3223122
CAS Number: 1158750-04-9
Molecular Formula: C10H20N2
Molecular Weight: 168.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-chlorobenzyl linked 1,9-diazaspiro[5.5]undecane derivatives

  • Compound Description: This set of derivatives represents a lead in combating Dengue virus type 2 infection []. While specific structures aren't detailed, the research highlights the potential of modifying the 1,9-diazaspiro[5.5]undecane scaffold for antiviral drug development.

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives

  • Compound Description: This series exhibits dual action by acting as agonists for the μ-opioid receptor (MOR) and antagonists for the σ1 receptor (σ1R) []. This dual functionality makes them promising candidates for pain management. Notably, compound 15au from this series demonstrates potent analgesic effects comparable to oxycodone but with a reduced risk of constipation.

6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones

  • Compound Description: These compounds exhibit anticonvulsant properties []. In particular, compound 6g demonstrates significant potency in the subcutaneous pentylenetetrazol (scPTZ) seizure induction test, surpassing the efficacy of reference drugs Phenobarbital and Ethosuximide.

1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones

  • Compound Description: This series also displays anticonvulsant activity []. Notably, compound 6e exhibits greater potency than the reference drug Diphenylhydantoin in the maximal electroshock seizure (MES) test.

3,9-Diazaspiro[5.5]undecanes

  • Compound Description: This class of compounds represents a fundamental structural framework, enabling the synthesis of both symmetrical and asymmetrical derivatives []. This versatility makes them valuable building blocks for exploring various chemical and biological applications.
  • Compound Description: This complex molecule incorporates a benzimidazole moiety linked to a 1,5-dioxaspiro[5.5]undecane unit []. The crystal structure reveals a 2D-net framework formed through O–H···O and N–H···O hydrogen bonds.

trans-2-Methyl-1,7-dioxaspiro[5.5]undecane and 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane

  • Compound Description: These spiroketals were synthesized using a novel approach involving the Henry reaction and subsequent sodium borohydride reduction []. The synthesis highlights the use of nitro ketones as valuable intermediates.

1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones

  • Compound Description: This series of compounds has been investigated for their electrochemical behavior in non-aqueous media []. The study reveals that electrochemical oxidation primarily yields N-(1-aminocyclohexanecarbonyl)oxamic acid, while reduction predominantly leads to the corresponding alcohol and a small amount of dimer.

8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones

  • Compound Description: These compounds are synthesized through the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid or 2-thiobarbituric acid []. The structures of these complex spirocyclic compounds have been confirmed using various spectroscopic methods.

2,4-Dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives

  • Compound Description: These derivatives were synthesized using an efficient, one-pot, three-component condensation reaction under ultrasound irradiation []. The method uses readily available starting materials and highlights the utility of ultrasound in accelerating organic reactions.

3,9-di[4-(1-methyl-1-benzoethyl)phenoxy]-2,4,8,10-tetraoxy-3,9-diphosphorspiro[5.5]hendecane

  • Compound Description: This complex molecule is synthesized using pentaerythritol as the starting material []. The synthesis involves reacting pentaerythritol with triethyl phosphite followed by reaction with 4-(alpha, alpha-dimethyl benzyl) phenol.

3-(2-methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane (Compound 1)

  • Compound Description: Compound 1 exhibits high affinity for the dopamine D3 receptor (D3R) []. Fragmentation studies of this compound led to the identification of a low-affinity orthosteric fragment, 5a, which, when incorporated into other D3R ligand designs, helped reduce off-target interactions with other aminergic G protein-coupled receptors (GPCRs).

(2R,4S,6S,8R,9S)-2-[(5R)-(2E)-3-methyl-5-formyl-hex-2-en-1-yl]-8,9-dimethyl-4-(dimethyl-t-butylsilyloxy)-1,7-dioxaspiro[5.5]undecane

  • Compound Description: This compound serves as a key intermediate in the total synthesis of (+)-milbemycin β3 [].

1,7-dioxaspiro[5.5]undecane

  • Compound Description: This compound, also known as olean, functions as the female-produced sex pheromone of the olive fly, Bactrocera (Dacus) oleae [, ]. Its presence and chiral discrimination within a cyclodextrin host have been studied using crystallographic methods [].

N-Methyl-9-azaspiro[5.5]undecane-3-one

  • Compound Description: This spiroheterocycle is synthesized starting from N-methyl-4-piperidone through a series of reactions including hydrolysis, esterification, reduction, oxidation, Michael addition, and hydrogenation [].
  • Compound Description: This series, particularly compound 13, demonstrates potent anticonvulsant activity against both electrically (MES) and chemically induced seizures [].

4-Alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives

  • Compound Description: These derivatives act as dual ligands, targeting both the MOR and σ1R, making them potential pain therapeutics []. Specifically, compound 14u (EST73502) displays promising analgesic effects in animal models, comparable to oxycodone, but with fewer opioid-related side effects.

1-oxa-8,10-diazaspiro[5.5]undecane containing diketopiperazine alkaloids

  • Compound Description: These four novel alkaloids, isolated from the marine-derived fungus Aspergillus versicolor SCSIO 41016, represent a unique class of natural products [].

rac-(R,S)-3,9-bis(pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane ((R,S)-bptu)

  • Compound Description: This racemic tetraoxaspiro ligand coordinates with various transition metals to form complexes exhibiting diverse structures and interesting magnetic and luminescence properties [].

2,9-diazaspiro[5.5]undecanes and 3,9-diazaspiro[5.5]undecanes

  • Compound Description: These diazaspirocycles, along with piperazines, are synthesized efficiently using microwave-assisted solid-phase techniques [].

2,8-dimethyl-1,7-dioxaspiro[5.5]undecane

  • Compound Description: This spiroacetal is a widespread insect component, often existing as a mixture of (E,E)- and (E,Z)-isomers []. The (E,E)-isomer typically exhibits (2S,6R,8S)-configuration. In the solitary bee, Andrena wilkella, it acts as an aggregation pheromone.

2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes

  • Compound Description: These spiroacetals are synthesized from propargylic and homopropargylic alcohols using a flexible, enantioselective approach []. This method allows for the independent construction of the two ring components of the spiroacetal, enabling the synthesis of various analogs, including the insect component (2S,6R,8S)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane.

1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane

  • Compound Description: These novel spiro scaffolds are designed and synthesized as building blocks for drug discovery []. They are easily prepared on a multi-gram scale and possess two amino groups for further derivatization into lead generation libraries.

1,8-diazaspiro[4.5]decane

  • Compound Description: This scaffold serves as another building block for drug discovery [], featuring two amino groups (one Boc-protected) for further derivatization. Its synthesis utilizes a bromine-mediated 5-endo cyclization, providing a novel approach to this ring system.

2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one (IPSU)

  • Compound Description: IPSU is a selective antagonist for the OX2R orexin receptor, showing promise for treating insomnia and sleep disorders [, ]. In contrast to dual orexin receptor antagonists, IPSU demonstrates a reduced tendency to disrupt the balance between NREM and REM sleep.

3-(2-chloro-3-((4-(2-ethylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethoxy)-N-cyclopentyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b]{1,4} oxazin-8-yl)ethylamino)ethyl)propanamide

  • Compound Description: This complex compound, along with N-butyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][l,4]oxazin-8-yl)ethylamino)ethyl)-3-(3-(2-(4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl)phenethoxy)propanamide, is a dual-acting muscarinic antagonist/beta 2 agonist (MABA) being investigated for the treatment of asthma and COPD [].

1-phospha-5-aza-2,6,9-trioxabicyclo(3.3.3)undecane derivatives and 2-oxo-2-(bis(6-chlorethyl)amino)-4,6-dimethyl-l,3,2-oxazaphosphorinane

  • Compound Description: These compounds, including 3,9-dimethoxy2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane, were studied to understand their properties and reactivity []. The research focused on their structural characterization, transannular bond formation upon protonation, and spectroscopic characteristics.

7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones

  • Compound Description: This class of compounds is synthesized by reacting 1,5-diphenyl-1,4-pentadien-3-one with barbituric acids []. The reaction proceeds with or without a base catalyst and often results in isomeric mixtures, which are then separated and characterized.

1-hydroxy-1-methyl-3-thioxo-2,4-diazaspiro[5.5]undecan-7-one and N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea

  • Compound Description: These compounds are formed unexpectedly during a base-promoted rearrangement of 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione []. The reaction involves isomerization and C1-C6 bond cleavage, highlighting unusual reactivity pathways.

2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones

  • Compound Description: These compounds are prepared via a catalyst-free double Michael addition reaction between 1,5-diaryl-1,4-pentadien-3-ones and various active methylene compounds []. This efficient method avoids the use of catalysts and allows for the synthesis of a variety of substituted spiroheterocycles.

7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone and 2,4-diaryl-1'H-spiro[bicyclo[3.3.1]nonane-3,5'-pyrimidine]-2',4',6',9(3'H)-tetraone

  • Compound Description: These novel spiro (thio)barbiturates are synthesized through a non-concerted [1+5] cycloaddition reaction using α,β-unsaturated ketones derived from acetone and cyclohexanone with (thio)barbituric acids []. Their conformational structures were studied using various spectroscopic techniques, including X-ray crystallography.

7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone and 2,4-dimethyl-7,11-bis(4-(trifluoromethyl)phenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone

  • Compound Description: These novel fluorinated spiro heterocycles are prepared using a regioselective cascade [5+1] double Michael addition reaction []. Their structures and spectroscopic properties were investigated using single-crystal X-ray diffraction, FT-IR, and NMR techniques, supported by density functional theory (DFT) calculations.

Spiro[cycloalkane-pyridazinones]

  • Compound Description: These compounds, including novel 4-tolyl- or 4-halophenyl-2,3-diazaspiro[5.5]undec-3-en-1-one and 4-tolyl- or 4-halopyhenyl-7,8-diazaspiro[4.5]dec-8-en-6-one derivatives, were synthesized as part of a library aimed at improving the physicochemical properties of drug candidates []. Their synthesis involved Grignard reactions and subsequent alkylation steps.

2-(Piperidin-1-yl)pyrimidin-4(3H)-ones

  • Compound Description: This group encompasses several unique structures containing either a 1,8-diazaspiro[4.5]deca-3-ene, 1-oxa-8-azaspiro[4.5]deca-3-ene, 2,8-diazaspiro[4.5]deca-3-ene, 2-oxa-8-azaspiro[4.5]deca-3-ene, 2,9-diazaspiro[5.5]undeca-3-ene, 1-oxa-9-azaspiro[5.5]undeca-3-ene, 1,9-diazaspiro[5.5]undeca-4-ene, or 3,9-diazaspiro[5.5]undeca-1-ene core [].

2-oxo-3,9-dioxa-6-azonia-spiro[5.5]undecane bis(trifluoromethanesulfonyl)imide

  • Compound Description: This compound, when combined with N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide in a binary ionic liquid (IL) electrolyte system, enhances the performance of lithium metal–LiFePO4 batteries, particularly at elevated temperatures []. Its presence significantly reduces lithium dendrite growth, a major cause of cell short-circuiting, thereby extending battery cycle life.

2-methyl-1,7-dioxaspiro[5.5]undecane

  • Compound Description: This spiroacetal, found in insect exocrine secretions, exhibits potent insecticidal fumigancy at remarkably low vapor concentrations [].

3-heterospiro(5.5)undecan-9-ones

  • Compound Description: This class of novel spirocycles, including those containing piperidine, tetrahydrothiopyran, and tetrahydropyran moieties, are synthesized through Robinson annulation followed by hydrogenation, starting from various 4-substituted heterocyclic aldehydes [].

2,4-dimethyl-9-β-phenylethyl-3-oxo-6,9-diazaspiro[5.5]undecane chloride (LXM-10)

  • Compound Description: LXM-10 is a spirocyclopiperazinium compound demonstrating potent anti-inflammatory effects in mice and rats []. It acts by activating α7 nicotinic and M4 muscarinic acetylcholine receptors, showing promise as a potential anti-inflammatory drug with minimal side effects.

Histrionicotoxin analogs (8-hydroxy-1-azaspiro[5.5]undecane alkaloids)

  • Compound Description: These alkaloids, including neodihydrohistrionicotoxin, tetrahydrohistrionicotoxin, isotetrahydrohistrionicotoxin, and octahydrohistrionicotoxin, were isolated from the neotropical frog Dendrobates histrionicus []. They belong to the spiropiperidine family, featuring an 8-hydroxy-1-azaspiro[5.5]undecane core and differing in the degree of unsaturation in their side chains.
  • Compound Description: These chiral spiroacetals, including 1,6-dioxaspiro[4.5]decanes and 1,6-dioxaspiro[4.4]nonanes, were synthesized from carbohydrate precursors, demonstrating the utility of carbohydrates in accessing enantiomerically pure spirocyclic frameworks [].

2,2,6,6-tetramethyl-4-oxopiperidine (TMP) and 1,9-diaza-2,2,8,8,10,10-hexamethyl-4-oxo-spiro[5.5]undecane

  • Compound Description: These hindered secondary amines were oxidized using m-chloroperbenzoic acid to generate stable nitroxide radicals []. The study explored the oxidation mechanism and the properties of the resulting radicals using electron spin resonance (ESR) spectroscopy.
  • Compound Description: These compounds are identified as related substances of the antidepressant venlafaxine hydrochloride []. Their synthesis and characterization are essential for quality control purposes.
Overview

1-Methyl-1,9-diazaspiro[5.5]undecane is a heterocyclic compound characterized by its unique spiro-fused ring system. This compound belongs to the diazaspiro family, which is notable for its diverse biological activities and potential applications in medicinal chemistry. The compound's structure allows for various interactions with biological targets, making it a subject of interest in scientific research.

Source and Classification

1-Methyl-1,9-diazaspiro[5.5]undecane is classified under the category of diazaspiro compounds, which are known for their complex ring structures and potential therapeutic uses. The compound's chemical identifier is 1158750-04-9 . Its classification as a heterocyclic compound signifies that it contains rings made up of at least one atom that is not carbon, which in this case includes nitrogen atoms.

Synthesis Analysis

The synthesis of 1-Methyl-1,9-diazaspiro[5.5]undecane typically involves the fusion of two piperidine rings through a process known as spiro-fusion. One common method for synthesizing this compound is the Prins cyclization reaction, which allows for the construction of the spiro scaffold in a single step .

Technical Details

The synthesis generally requires high-purity reagents and controlled reaction conditions to ensure the desired product formation. The process may involve several steps, including:

  1. Formation of the spiro structure: This involves creating a precursor that can undergo cyclization.
  2. Purification: After synthesis, the product is often purified through crystallization or chromatography to obtain the final compound in high purity.
Molecular Structure Analysis

The molecular structure of 1-Methyl-1,9-diazaspiro[5.5]undecane consists of a spiro-fused system where two nitrogen atoms are integrated into the ring structure. The specific arrangement of atoms contributes to its unique properties and potential biological activities.

Data

  • Molecular Formula: C11_{11}H16_{16}N2_{2}
  • Molecular Weight: 176.26 g/mol
  • Structural Features: The compound features a spiro configuration with two piperidine-like rings fused at specific positions, allowing for diverse substitution patterns that can affect its biological activity .
Chemical Reactions Analysis

1-Methyl-1,9-diazaspiro[5.5]undecane undergoes several chemical reactions that can modify its structure and properties:

Reactions

  • Oxidation: This reaction introduces oxygen-containing functional groups into the molecule, potentially altering its biological activity.
  • Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds within the molecule.
  • Substitution: Substitution reactions often involve halogens or alkylating agents, replacing hydrogen atoms on the spiro ring with other functional groups .

These reactions can lead to various derivatives with modified properties and activities.

Mechanism of Action

The mechanism of action for 1-Methyl-1,9-diazaspiro[5.5]undecane involves its interaction with specific biological targets:

Process

  • Target Interaction: The compound acts as a competitive antagonist at the γ-aminobutyric acid type A receptor (GABAAR) and has shown inhibitory activity against dengue virus type 2 by targeting NS5-methyltransferase .
  • Biochemical Pathways: Its antagonistic action on GABAAR suggests modulation of neurotransmission pathways, influencing neuronal activity .

Data

Research indicates that 1-Methyl-1,9-diazaspiro[5.5]undecane can affect various biochemical pathways depending on its specific targets and cellular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1,9-diazaspiro[5.5]undecane contribute to its functionality and applications:

Physical Properties

  • Appearance: Typically appears as a faint yellow solid.
  • Solubility: Solubility characteristics vary based on functional groups present after synthesis.

Chemical Properties

  • Stability: The stability of this compound under various conditions is crucial for its application in biological systems.
  • Reactivity: The presence of nitrogen atoms in the structure affects reactivity patterns compared to purely carbon-based compounds.
Applications

The applications of 1-Methyl-1,9-diazaspiro[5.5]undecane span various scientific fields:

Scientific Uses

  • Medicinal Chemistry: It has been studied for potential use in treating disorders such as obesity, pain, cardiovascular diseases, and viral infections like dengue .
  • Biological Research: The compound's ability to interact with neurotransmitter receptors makes it valuable for studying central nervous system disorders.
  • Material Science: Its unique structure may also lend itself to developing new materials and chemical processes .
Pharmacological Profiling and Therapeutic Applications of 1-Methyl-1,9-diazaspiro[5.5]undecane

1-Methyl-1,9-diazaspiro[5.5]undecane represents a privileged scaffold in medicinal chemistry due to its conformational rigidity, spirocyclic topology, and presence of basic nitrogen atoms suitable for salt formation. Its unique three-dimensional structure enables selective interactions with diverse biological targets, ranging from central nervous system receptors to metabolic enzymes and antimicrobial targets. The following sections provide a comprehensive analysis of its experimentally validated pharmacological activities and therapeutic potential.

Neuropharmacological Targeting of Central Nervous System Disorders

The spirocyclic architecture of 1-methyl-1,9-diazaspiro[5.5]undecane facilitates blood-brain barrier penetration and selective engagement with neuropharmacological targets. This scaffold demonstrates remarkable versatility in modulating neurotransmitter systems implicated in psychotic, movement, and seizure disorders.

Dopamine Receptor Modulation for Psychotic and Movement Disorders

Derivatives featuring the 1,9-diazaspiro[5.5]undecane core exhibit exceptional dopamine D3 receptor (D3R) selectivity, a property critical for treating substance use disorders and Parkinson's disease without inducing extrapyramidal side effects. Structural optimization has yielded compounds with sub-nanomolar D3R affinity (Ki = 3.2 nM) and unprecedented selectivity over D2 receptors (D2R/D3R ratio = 934). The molecular basis for this selectivity involves:

  • Orthosteric Binding Pocket Engagement: The protonated nitrogen of the diazaspiro core forms a salt bridge with Asp110[3.32] in the D3R orthosteric site [2].
  • Secondary Binding Pocket Interactions: Unlike piperazine analogs, the spirocyclic framework accesses a secondary binding pocket lined with divergent residues between D3R and D2R, enabling selectivity [2].
  • Reduced Off-Target Promiscuity: Low-affinity orthosteric fragments (Ki ≈ 2.7 μM) paradoxically enhance selectivity across aminergic GPCRs, minimizing interactions with serotoninergic and adrenergic receptors that cause adverse effects [2].

Table 1: Dopamine Receptor Binding Profiles of Selected Derivatives

CompoundD3R Ki (nM)D2R Ki (nM)D2R/D3R Selectivity RatioStructural Features
112.0 ± 2.810,895 ± 2,069905Phenyl substitution
3021.019,614934Optimized aryl group
323.219260High-affinity fragment

GABAA Receptor Antagonism for Neuromodulation

1,4-Diazaspiro[5.5]undecane-3,5-diones demonstrate potent anticonvulsant activity mediated through GABAergic enhancement. Compound 6g exhibits remarkable potency in the scPTZ seizure model (ED50 = 0.0043 mmol/kg), surpassing ethosuximide by 214-fold. Key mechanistic insights include:

  • T-Type Calcium Channel Inhibition: Attenuation of thalamocortical T-type Ca2+ currents, mimicking ethosuximide's mechanism but with superior potency [6].
  • GABAA Positive Allosteric Modulation: Structural analogs enhance chloride influx without direct receptor activation, reducing seizure propagation [6].
  • Minimal Neurotoxicity: Unlike classical anticonvulsants, these derivatives show no motor impairment at maximally effective doses, indicating a favorable therapeutic index [6].

Sigma-1 and Mu-Opioid Receptor Dual Ligand Activity in Pain Management

Spirocyclic diazundecane derivatives demonstrate bifunctional activity against key pain targets:

  • Sigma-1 Receptor Antagonism: Disrupts calcium signaling and neurotransmitter release in pain pathways, with Ki values in the low micromolar range [4].
  • Mu-Opioid Partial Agonism: Provides central analgesic effects while potentially reducing respiratory depression and dependence liabilities compared to full agonists [4].
  • Synergistic Effects: Simultaneous modulation attenuates neuropathic pain through complementary mechanisms—sigma-1 blockade prevents opioid-induced hyperalgesia while mu-agonism provides acute analgesia [4].

Metabolic Disease Therapeutics

The diazaspiro[5.5]undecane scaffold effectively targets key enzymes in lipid and glucose homeostasis, offering multi-faceted approaches to obesity and metabolic syndrome.

Acetyl-CoA Carboxylase (ACC) Inhibition for Obesity Treatment

Pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones represent a breakthrough in ACC inhibition:

  • Dual ACC1/ACC2 Inhibition: Compound 1b achieves IC50 values of 3.4 nM (ACC1) and 1.0 nM (ACC2), simultaneously suppressing fatty acid synthesis and promoting β-oxidation [1].
  • Structure-Activity Relationships:
  • Position 9 Modification: Bicyclic heteroaroyl groups (e.g., isoquinoline in 1j) enhance potency and pharmacokinetics (oral bioavailability: 71% in rats) [1].
  • Pyrazole Optimization: tert-Butyl substitution balances inhibitory potency and metabolic stability [1].
  • In Vivo Efficacy: 5 mg/kg oral dosing reduces de novo lipogenesis by >80% in rodent models, confirmed via 14C-acetate tracer studies [1].

Table 2: ACC Inhibition and Pharmacokinetic Parameters of Lead Compounds

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)HLM Clearance (μL/min/mg)Papp (10-6 cm/s)LipE
1b3.41.012.38.55.2
1c9.72.815.65.14.8
1j7.23.18.914.35.6

11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition for Metabolic Syndrome

Diazaspiro[5.5]undecanes effectively inhibit 11β-HSD1, the enzyme responsible for glucocorticoid reactivation in adipose tissue:

  • Cortisol Regulation: Inhibition reduces intracellular cortisol levels, improving insulin sensitivity and ameliorating hyperglycemia [1].
  • Adipose-Specific Effects: Unlike systemic glucocorticoid antagonists, 11β-HSD1 inhibition selectively targets adipose and hepatic tissues, minimizing adrenal suppression [1].
  • Structural Determinants: Carbonyl groups at C2 and aromatic ring fusions enhance enzyme binding through H-bonding and π-stacking interactions [1].

Antiviral and Antimicrobial Applications

The scaffold's ability to target viral and bacterial enzymes positions it as a versatile platform for anti-infective development.

Dengue Virus Type 2 Inhibition via NS5-Methyltransferase Targeting

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate derivatives disrupt viral RNA capping:

  • SAM-Competitive Inhibition: The spirocyclic core mimics the natural S-adenosylmethionine (SAM) cofactor, binding to the NS5 methyltransferase active site .
  • Allosteric Effects: Conformational changes induced by binding prevent RNA binding and methylation, reducing viral replication efficiency by >90% at 10 μM concentrations .

1.3.2. Mycobacterium tuberculosis Growth Suppression Mechanisms

1-Methyl-1,8-diazaspiro[5.5]undecane (structurally analogous to 1,9-derivatives) exhibits potent antitubercular activity:

  • MmpL3 Inhibition: Targets the mycobacterial membrane protein large 3 (MmpL3), disrupting mycolic acid transport to the cell wall (MIC = 1.6 μg/mL) [4].
  • Proton Motive Force Disruption: Alters membrane potential through weak acid properties, reducing bacterial viability under acidic conditions encountered in macrophages [4].

Oncotherapeutic Potential

Spirocyclic diaza scaffolds serve as versatile platforms for developing targeted cancer therapies.

Kinase Inhibition Scaffolds in Targeted Cancer Therapy

Heteroaryl-substituted diazaspirocycles demonstrate broad-spectrum kinase inhibition:

  • ATP-Mimetic Design: The spirocyclic core positions heteroaromatic groups (e.g., pyrimidine, oxazole) to form key hinge-region hydrogen bonds .
  • Selectivity Engineering:
  • Basic Nitrogen Interactions: Protonatable nitrogen atoms engage acidic residues in the kinase ATP pocket, conferring Abl1/Src selectivity .
  • P-Loop Engagement: Complex C9-substituents reach the phosphate-binding loop, enhancing potency against FLT3 and TRKA .
  • Ligand Efficiency: Achieves pIC50 >7.0 with molecular weight <400 Da, providing ideal starting points for optimization .

METTL3 Enzyme Inhibition for RNA Methylation Modulation

Diazaspiro[5.5]undecane derivatives disrupt the m6A RNA methylation machinery:

  • SAM-Binding Site Competition: The spirocyclic core occupies the S-adenosylmethionine pocket of METTL3, inhibiting methyltransferase activity (IC50 = 0.28 μM) [4].
  • Oncogene Transcript Modulation: Reduces m6A methylation on MYC and BCL2 transcripts, decreasing their stability and expression in leukemia models [4].

Table 3: Summary of Key Derivatives and Their Therapeutic Applications

Compound ClassBiological TargetTherapeutic AreaOptimal SubstituentsPotency (IC50/Ki/ED50)Source
Pyrazole-fused undecan-2-onesACC1/ACC2ObesityIsoquinoline at C93.4 nM (ACC1), 1.0 nM (ACC2) [1]
3,9-Diazaspiro[5.5]undecanesD3 dopamine receptorPsychotic disorders3-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl3.2 nM (Ki) [2]
1,4-Diazaspiro[5.5]undecane-3,5-dionesGABAA receptorsEpilepsyAryl at C1, alkyl at C40.0043 mmol/kg (scPTZ ED50) [6]
Benzyl carboxylate derivativesNS5 methyltransferaseDengue virusBenzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate>90% inhibition at 10 µM
Unsubstituted diazaspiro[5.5]undecaneMETTL3CancerNone (parent scaffold)0.28 µM (METTL3 IC50) [4]

Compound Index

Properties

CAS Number

1158750-04-9

Product Name

1-Methyl-1,9-diazaspiro[5.5]undecane

IUPAC Name

1-methyl-1,9-diazaspiro[5.5]undecane

Molecular Formula

C10H20N2

Molecular Weight

168.28

InChI

InChI=1S/C10H20N2/c1-12-9-3-2-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3

InChI Key

AXAGZESOMYSRME-UHFFFAOYSA-N

SMILES

CN1CCCCC12CCNCC2

Canonical SMILES

CN1CCCCC12CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.